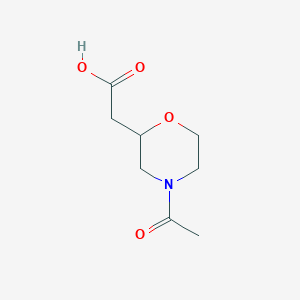
2-(4-Acetylmorpholin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetylmorpholin-2-yl)acetic acid is a chemical compound characterized by the presence of a morpholine ring, which is a versatile heterocycle containing both nitrogen and oxygen atoms. This compound is attached through an ethylene bridge to an acetic acid moiety, further modified with an acetyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylmorpholin-2-yl)acetic acid typically involves the reaction of morpholine derivatives with acetic anhydride under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then subjected to purification steps, including recrystallization, to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Acetylmorpholin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Acetylmorpholin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-(4-Acetylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. This modification can alter cellular pathways and biological responses, making it a valuable tool in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the acetyl group.
2-(Morpholin-4-yl)acetic acid: Lacks the acetyl modification.
Acetic acid derivatives: Compounds like acetic anhydride and acetylsalicylic acid (aspirin) share similar functional groups .
Uniqueness
2-(4-Acetylmorpholin-2-yl)acetic acid is unique due to the presence of both the morpholine ring and the acetyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-(4-acetylmorpholin-2-yl)acetic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-2-3-13-7(5-9)4-8(11)12/h7H,2-5H2,1H3,(H,11,12) |
Clé InChI |
FPQMZUOCWMORSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCOC(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


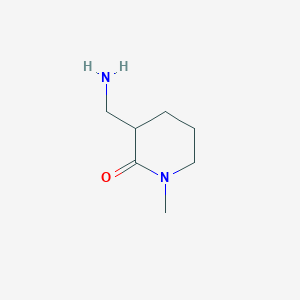
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid](/img/structure/B13504865.png)

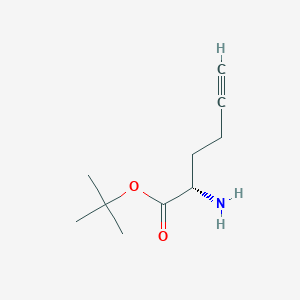
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
![(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid](/img/structure/B13504895.png)
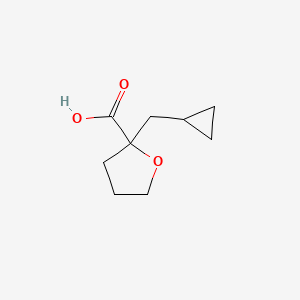
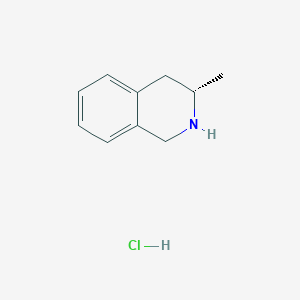
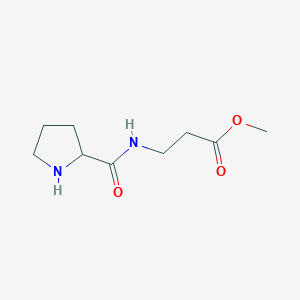
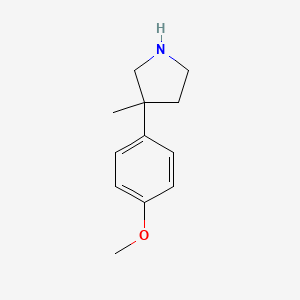
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
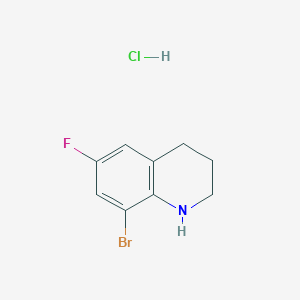
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)
